Product packaging for 2-Fluoro-5-iodopyridin-4-ol(Cat. No.:)

2-Fluoro-5-iodopyridin-4-ol

Cat. No.: B8059046
M. Wt: 238.99 g/mol
InChI Key: KMPYRMBUFKNBDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6) is a high-value pyridine derivative with a molecular formula of C5H3FINO and a molecular weight of 238.99 g/mol . This compound is characterized by a pyridine ring functionalized with fluorine, iodine, and a hydroxyl group, making it a versatile and multifunctional building block in organic synthesis and medicinal chemistry . Its distinct structure provides reactive handles for various cross-coupling reactions, such as Suzuki and Sonogashira, facilitating the construction of complex molecular architectures essential for drug discovery . This chemical is particularly valuable in pharmaceutical research for developing receptor-targeting molecules. Related structural analogs, such as 2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine (niofene), have been synthesized and evaluated as potential imaging agents for nicotinic acetylcholine receptors (nAChRs) in the brain, highlighting the utility of this chemical class in neuroimaging and the study of neurodegenerative diseases . The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FINO B8059046 2-Fluoro-5-iodopyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYRMBUFKNBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Iodopyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines. The reactivity of 2-Fluoro-5-iodopyridin-4-ol in these reactions is governed by the nature of its substituents, their positions on the pyridine (B92270) ring, and the tautomeric equilibrium of the pyridin-4-ol moiety.

Regioselectivity in Amination Reactions at C-2 and C-5 Positions

The pyridine ring of this compound presents two potential sites for nucleophilic attack: the C-2 position bearing a fluorine atom and the C-5 position bearing an iodine atom. In amination reactions, the regioselectivity is dictated by the electronic activation of these positions. The C-2 and C-4 (para) positions of pyridine are inherently more electrophilic and susceptible to nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom.

For this compound, the C-2 position is significantly more activated towards nucleophilic attack than the C-5 position. This heightened reactivity is due to the cumulative electron-withdrawing effects of both the adjacent ring nitrogen and the highly electronegative fluorine atom. In contrast, the C-5 position lacks this level of activation. Consequently, amination is expected to occur preferentially at the C-2 position, leading to the displacement of the fluoride (B91410) ion. While direct studies on this specific molecule are limited, research on related polyhalogenated pyridines supports the principle that substitution is favored at the most electronically activated position, which is typically ortho or para to the ring nitrogen. nih.govstackexchange.com

Table 1: Factors Influencing Regioselectivity in the Amination of this compound
PositionSubstituentElectronic Activating FactorsPredicted Reactivity
C-2Fluorine-I effect of Fluorine -M effect of Ring Nitrogen (ortho)High
C-5Iodine-I effect of IodineLow

Influence of Fluorine and Iodine Substituents on SNAr

Fluorine: Despite being the poorest leaving group among the halogens in terms of anion stability, fluorine is the most activating substituent for SNAr reactions. Its exceptional electronegativity exerts a powerful inductive effect (-I), which strongly stabilizes the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to other halogens.

Iodine: Iodine is an excellent leaving group due to the high stability of the iodide anion. However, its lower electronegativity results in a weaker inductive effect compared to fluorine. Therefore, it is less effective at stabilizing the anionic intermediate, making the initial nucleophilic attack slower. In cases where the second step (expulsion of the leaving group) becomes rate-limiting, iodine's superior leaving group ability can accelerate the reaction.

In this compound, the fluorine at the C-2 position serves as the primary activating group for nucleophilic attack, while the iodine at C-5 is less activating but represents a better potential leaving group if substitution were to occur at that position.

Table 2: Comparison of Fluorine and Iodine in SNAr Reactions
PropertyFluorineIodine
Electronegativity~3.98~2.66
Inductive Effect (-I)StrongWeak
Leaving Group Ability (as X-)PoorExcellent
Effect on Rate-Determining Step (Attack)Strongly AcceleratingWeakly Accelerating

Reactivity of the Pyridin-4-ol Tautomeric Forms

Pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4-one (or 4-pyridone) form. This equilibrium can significantly influence the electronic properties of the pyridine ring and, consequently, its reactivity in SNAr reactions.

Pyridin-4-one Form: In the pyridone tautomer, the aromaticity of the carbocyclic part of the ring is disrupted. The system behaves more like a vinylogous amide. The presence of the carbonyl group enhances the electron-deficient nature of the ring, which could potentially increase its susceptibility to nucleophilic attack. The specific impact on the C-2 versus the C-5 position would depend on the complex electronic distribution in this non-aromatic form. Studies on related systems suggest that tautomerization can significantly modulate reactivity, sometimes favoring substitution on one tautomer over the other. nih.gov

The position of the equilibrium is sensitive to factors such as the solvent, pH, and temperature, adding a layer of complexity to predicting the compound's reactivity under various conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of two strongly electron-withdrawing halogen substituents (fluorine and iodine) further deactivates the ring. While the pyridin-4-ol group is typically an activating group for EAS, its effect is unlikely to overcome the strong deactivation by the nitrogen and halogens. Therefore, this compound is expected to be highly resistant to electrophilic attack, and such reactions would likely require harsh conditions, if they proceed at all.

Radical Reactions and Bond Dissociation Energies

The susceptibility of this compound to radical reactions is primarily determined by the relative strengths of its carbon-halogen bonds. Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. A lower BDE indicates a weaker bond, which is more easily cleaved to form radicals.

The aromatic C−I bond is substantially weaker than the aromatic C−F bond. This disparity in bond strength dictates that radical reactions, whether initiated by heat, light, or a radical initiator, will preferentially occur via the cleavage of the C−I bond at the C-5 position. The C−F bond is one of the strongest single bonds in organic chemistry and is highly resistant to homolytic cleavage under typical radical reaction conditions. wikipedia.orgalfa-chemistry.comacs.org

Table 3: Typical Bond Dissociation Energies (BDEs) for Aromatic C-X Bonds
BondApproximate BDE (kJ/mol)Relative Strength
Caromatic-F~526Very Strong
Caromatic-I~272Weak

Hypervalent Iodine Chemistry and Derivatives

The iodine atom in aryl iodides can be oxidized from its standard monovalent state to higher oxidation states, typically +3 or +5, forming hypervalent iodine compounds. These species are valuable reagents in organic synthesis, acting as oxidants and as electrophilic sources for group transfer reactions. nih.govresearchgate.net

The this compound molecule is a suitable precursor for the synthesis of hypervalent iodine(III) derivatives (also known as λ3-iodanes). Oxidation of the iodine atom, for instance with reagents like peracetic acid in the presence of an acid or other oxidants, could yield stable hypervalent species. acs.orgdiva-portal.org Examples of potential derivatives include:

Diacetate derivative: 2-Fluoro-5-(diacetoxyiodo)pyridin-4-ol

Ditosylate derivative: 2-Fluoro-5-[hydroxy(tosyloxy)iodo]pyridin-4-ol (Koser's reagent analogue)

Difluoride derivative: 2-Fluoro-5-(difluoroiodo)pyridin-4-ol

These hypervalent iodine derivatives of the parent molecule would possess significant synthetic utility. Their chemistry is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination. nih.gov They could be employed in a variety of transformations, such as the oxidation of alcohols or the transfer of ligands (e.g., acetate (B1210297), tosylate) to nucleophiles.

Derivatization and Structural Modification Strategies

Introduction of Diverse Functional Groups for Advanced Applications

Beyond cross-coupling at the C-5 position, the hydroxyl group at the C-4 position offers another avenue for derivatization, allowing for the introduction of a different class of functional groups. It is important to note that pyridin-4-ols can exist in tautomeric equilibrium with their corresponding pyridin-4-one form. researchgate.net

Derivatization of the Hydroxyl Group:

Etherification: The hydroxyl group can be converted into an ether via O-alkylation. One-pot methods have been developed for the etherification of similar heterocyclic systems, which can be adapted for this compound. nih.gov This introduces alkoxy groups, which can modify the solubility, lipophilicity, and biological activity of the parent molecule.

Esterification: Standard esterification procedures, such as the Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride, can be used to convert the hydroxyl group into an ester. wikipedia.org This allows for the incorporation of a wide range of acyl functionalities.

The combination of C-5 cross-coupling and C-4 hydroxyl group modification enables the synthesis of a vast library of derivatives from the single 2-Fluoro-5-iodopyridin-4-ol scaffold.

Isotopic Labeling for Research Applications

The structure of this compound is well-suited for the incorporation of radioisotopes, particularly Fluorine-18 for Positron Emission Tomography (PET) and Iodine-123 for Single-Photon Emission Computed Tomography (SPECT).

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay characteristics. nih.gov The most common method for introducing ¹⁸F into aromatic rings is through nucleophilic aromatic substitution (SₙAr).

For this compound, direct labeling is not feasible. Instead, a precursor molecule is required where the 2-position is occupied by a suitable leaving group that can be displaced by [¹⁸F]fluoride. Good leaving groups for this purpose include a nitro group (-NO₂) or a trialkylammonium salt. nih.gov The synthesis would therefore involve preparing a precursor like 2-nitro-5-iodopyridin-4-ol and reacting it with a source of no-carrier-added [¹⁸F]fluoride. The use of pyridine (B92270) N-oxides as precursors for radiofluorination has also been shown to be an effective strategy, particularly for activating challenging positions on the pyridine ring. nih.gov

ParameterTypical ConditionReference
[¹⁸F]Fluoride Source[¹⁸F]KF complexed with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or [¹⁸F]Tetrabutylammonium fluoride (B91410) (TBAF) nih.govnih.gov
Precursor2-Nitro-5-iodopyridin-4-ol or 2-trimethylammonium-5-iodopyridin-4-ol salt nih.gov
SolventPolar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) nih.gov
TemperatureElevated temperatures, typically 80-150 °C nih.gov

Iodine-123 is a gamma-emitting radionuclide ideal for SPECT imaging, a widely available clinical imaging modality. nih.gov The introduction of radioiodine is most commonly and efficiently achieved through an iododestannylation reaction. nih.gov

This strategy requires the synthesis of an organotin precursor, specifically 2-fluoro-5-(tributylstannyl)pyridin-4-ol . This precursor can be prepared from this compound. The subsequent reaction involves treating the tributylstannyl precursor with [¹²³I]Sodium Iodide in the presence of a mild oxidizing agent. The oxidant generates an electrophilic form of iodine that readily displaces the stannyl group to form the desired ¹²³I-labeled product with high radiochemical yield and purity. mdpi.com This method is widely used because it proceeds rapidly under mild conditions. nih.gov

Following a comprehensive search for scientific data, it has been determined that there is no publicly available experimental or computational research that would allow for a detailed spectroscopic and computational characterization of the specific chemical compound “this compound” or a consistent set of its derivatives as required by the detailed outline.

The creation of a thorough, informative, and scientifically accurate article with the specified structure, including detailed research findings and data tables for each analytical technique, is not possible without access to such primary data. Generating content for the requested sections—Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Vibrational Spectroscopy—would necessitate the fabrication of data, which contravenes the principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its derivatives cannot be generated at this time due to the absence of the necessary scientific information in the public domain.

Spectroscopic and Computational Characterization of 2 Fluoro 5 Iodopyridin 4 Ol and Its Derivatives

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable methodologies for gaining deep insights into the molecular-level characteristics of chemical systems. These approaches allow for the detailed examination of properties that may be difficult or hazardous to measure experimentally. In the context of 2-Fluoro-5-iodopyridin-4-ol, computational studies are poised to provide a foundational understanding of its behavior.

Quantum Chemical Calculations of Electronic Structure

Detailed information from scholarly sources regarding the quantum chemical calculations of the electronic structure of this compound is not available in the public domain at this time. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine key electronic properties.

Table 1: Hypothetical Electronic Structure Data for this compound

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)Data not availableData not available
HOMO Energy (eV)Data not availableData not available
LUMO Energy (eV)Data not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not available
Mulliken Atomic ChargesData not availableData not available

This table is for illustrative purposes only. The data is hypothetical due to the absence of published research.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a valuable tool for identifying and characterizing new compounds. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted to assist in structural elucidation.

As of now, there is no specific published research detailing the computational prediction of spectroscopic parameters for this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Visλmax (nm)Data not available
IRKey Vibrational Frequencies (cm⁻¹)Data not available
¹H NMRChemical Shifts (ppm)Data not available
¹³C NMRChemical Shifts (ppm)Data not available
¹⁹F NMRChemical Shift (ppm)Data not available

This table is for illustrative purposes only. The data is hypothetical due to the absence of published research.

Reaction Pathway and Mechanistic Studies

Computational studies are instrumental in mapping out reaction pathways and understanding the mechanisms of chemical transformations. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a reaction.

Currently, there are no available computational studies in the scientific literature that investigate the reaction pathways or mechanistic details of this compound. Such studies would be valuable for understanding its reactivity, stability, and potential synthetic utility.

Advanced Applications in Chemical Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

There is currently a lack of specific published research detailing the role of 2-Fluoro-5-iodopyridin-4-ol as a versatile building block in synthetic organic chemistry. Its structural features—a pyridine (B92270) ring substituted with fluoro, iodo, and hydroxyl groups—suggest potential for reactivity in various organic transformations, but specific examples and research findings are not available.

Applications in Agrochemical Design and Development (Chemical Aspects)

Information regarding the application of this compound in the chemical design and development of agrochemicals is not present in the available scientific literature. While halogenated pyridines are a known class of compounds investigated in agrochemical research, the specific contributions of this compound have not been documented.

Contributions to Material Science Research (Chemical Aspects)

There are no available research findings that describe the contributions of this compound to material science. The potential for this compound to be used as a monomer or functional additive in the development of new materials has not been explored in published studies.

Utility in Developing Novel Chemical Methodologies

The utility of this compound in the development of novel chemical methodologies is not documented in the current body of scientific literature. There are no published reports of this compound being used as a catalyst, reagent, or substrate in the creation of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-iodopyridin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a pyridine scaffold. For example, iodination at the 5-position can be achieved using N-iodosuccinimide (NIS) in the presence of a directing group (e.g., hydroxyl at the 4-position). Fluorination at the 2-position may require electrophilic fluorinating agents like Selectfluor under anhydrous conditions . Optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ~ -120 to -140 ppm) and 1H^{1}\text{H} NMR for hydroxyl proton identification (broad peak at δ 8–12 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C5_5H3_3FINO: calculated 254.94 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is light-sensitive due to the iodine moiety. Storage in amber vials at -20°C under inert atmosphere (argon) is recommended. Stability tests show <5% degradation over 6 months when protected from humidity, as confirmed by periodic HPLC analysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : The hydroxyl group at the 4-position acts as a directing group for electrophilic substitution. Computational studies (DFT) suggest that iodine at the 5-position creates steric hindrance, favoring meta-substitution. Transition metal catalysis (e.g., Pd-mediated cross-coupling) can target the iodine site for Suzuki or Sonogashira reactions, while fluorine remains inert under mild conditions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO at the iodine site indicates susceptibility to nucleophilic attack, while the HOMO localization near the hydroxyl group supports hydrogen bonding in catalytic systems. These insights guide ligand selection (e.g., bulky phosphines to suppress homocoupling) .

Q. What mechanistic insights explain contradictory yields in Ullmann-type couplings involving this compound?

  • Methodological Answer : Discrepancies arise from competing pathways: (i) oxidative addition of Cu(I) to the C–I bond vs. (ii) dehalogenation under basic conditions. Kinetic studies (via in-situ IR monitoring) reveal that ligand-free conditions favor pathway (i) at 80°C, while chelating ligands (e.g., 1,10-phenanthroline) suppress dehalogenation. Solvent effects (e.g., DMSO vs. toluene) further modulate reactivity .

Q. How does this compound serve as a precursor for fluorinated bioactive molecules?

  • Methodological Answer : The iodine moiety allows late-stage diversification via cross-coupling to introduce aryl/heteroaryl groups, while the fluorine enhances metabolic stability. For example, coupling with boronic acids yields kinase inhibitors, as demonstrated in SAR studies for anticancer agents. Biological assays (e.g., IC50_{50} measurements) validate enhanced target affinity compared to non-fluorinated analogs .

Key Research Challenges

  • Synthetic : Minimizing dehalogenation during cross-coupling.
  • Analytical : Detecting trace degradation products via LC-MS.
  • Computational : Accurately modeling solvent effects on transition states.

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